3-Methylimidazo[1,2-a]pyrazin-8-amine
Description
3-Methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core with a methyl substituent at position 3 and a primary amine at position 8. This scaffold is structurally analogous to adenine, making it a key pharmacophore in kinase inhibitors that target ATP-binding pockets . The compound’s synthesis often employs multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, enabling efficient diversification of substituents .
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
3-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C7H8N4/c1-5-4-10-7-6(8)9-2-3-11(5)7/h2-4H,1H3,(H2,8,9) |
InChI Key |
HSHKMBLYGBWIEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C=CN=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[1,2-a]pyrazin-8-amine typically involves the methylation of imidazopyrazine derivatives. One common method is the Suzuki–Miyaura cross-coupling reaction, which is a versatile and powerful reaction for carbon–carbon bond formation. This reaction involves the coupling of arylboron derivatives with aryl or alkenyl halides . The reaction conditions often include the use of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst and sodium carbonate as a base in a dimethoxyethane–water solvent system . Microwave irradiation is frequently employed to assist the reaction .
Industrial Production Methods
Industrial production methods for 3-Methylimidazo[1,2-a]pyrazin-8-amine are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and continuous flow processes, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,2-a]pyrazin-8-amine can undergo various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Cancer Research Applications
Inhibition of Breast Tumor Kinase:
3-Methylimidazo[1,2-a]pyrazin-8-amine has been identified as a promising inhibitor of breast tumor kinase (Brk) and protein tyrosine kinase 6 (PTK6). These kinases are implicated in various cancer pathways, making their inhibition a target for cancer therapeutics. A study reported that substituted derivatives of this compound exhibited low-nanomolar inhibition activity against Brk, showing high selectivity towards other kinases and favorable drug-like properties. This suggests that these compounds could serve as valuable tools in oncology research and drug development aimed at targeting Brk-related pathways .
Adenosine Receptor Antagonists
Targeting Adenosine Receptors:
The imidazo[1,2-a]pyrazine structure has been utilized to design new antagonists for adenosine receptors, specifically the hA3 receptor subtype. Research indicates that derivatives of 3-Methylimidazo[1,2-a]pyrazin-8-amine demonstrate good affinity and selectivity for the hA3 receptor. These compounds were evaluated using molecular docking studies to elucidate their binding modes, which could lead to the development of new therapeutic agents for conditions modulated by adenosine signaling .
Inhibition of Helicobacter pylori
Potential Therapeutic Agent:
The compound has also been explored as a potential inhibitor of the Helicobacter pylori VirB11 ATPase. High-throughput screening identified imidazo[1,2-a]pyrazines as potential ATP mimics that could inhibit this enzyme, which plays a critical role in the pathogenicity of H. pylori. This application highlights the compound's versatility in targeting bacterial infections and its potential utility in developing new antimicrobial therapies .
Structure-Activity Relationship Studies
Molecular Modelling and Optimization:
Ongoing research involves optimizing the synthesis of 3-Methylimidazo[1,2-a]pyrazin-8-amine derivatives to enhance their biological activity. Studies have employed molecular modeling techniques to predict how structural modifications affect binding affinity and selectivity towards various biological targets. This approach is crucial for developing more effective therapeutic agents based on this compound .
Summary Table of Applications
| Application Area | Specific Target/Mechanism | Findings/Results |
|---|---|---|
| Cancer Research | Breast Tumor Kinase (Brk) | Low-nanomolar inhibition with high selectivity towards kinases |
| Adenosine Receptor Antagonism | hA3 Receptor | Good affinity and selectivity; potential for therapeutic use |
| Antimicrobial Activity | Helicobacter pylori VirB11 ATPase | Identified as potential ATP mimic; inhibition properties noted |
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Table 1: Key Derivatives of Imidazo[1,2-a]pyrazin-8-amine
Biological Activity
3-Methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Methylimidazo[1,2-a]pyrazin-8-amine is , with a molecular weight of approximately 164.17 g/mol. Its structure features a fused imidazole and pyrazine ring system, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H8N4 |
| Molecular Weight | 164.17 g/mol |
| IUPAC Name | 3-Methylimidazo[1,2-a]pyrazin-8-amine |
3-Methylimidazo[1,2-a]pyrazin-8-amine exhibits its biological effects primarily through the following mechanisms:
1. Enzyme Inhibition:
Research indicates that this compound acts as an inhibitor for various enzymes involved in metabolic pathways. For example, it has been shown to inhibit ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which plays a role in regulating the cGAS-STING pathway, a crucial component of the immune response in cancer therapy .
2. Anticancer Activity:
The compound has demonstrated significant anticancer properties by inhibiting tubulin polymerization, which is essential for cell division. Studies have reported IC50 values in the low micromolar range against various cancer cell lines, indicating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of 3-Methylimidazo[1,2-a]pyrazin-8-amine can be influenced by structural modifications. Variations in the substituents on the imidazole or pyrazine rings can enhance or diminish its potency against specific targets. For instance, modifications that increase hydrophobic interactions or hydrogen bonding capabilities have been shown to improve inhibitory effects on target enzymes and cancer cells .
Case Studies
Case Study 1: ENPP1 Inhibition
In a study focusing on imidazo[1,2-a]pyrazine derivatives, 3-Methylimidazo[1,2-a]pyrazin-8-amine was identified as a potent ENPP1 inhibitor with an IC50 value of approximately 9.68 nM. This inhibition led to enhanced expression of downstream genes involved in the immune response, suggesting its potential utility in cancer immunotherapy .
Case Study 2: Antitumor Efficacy
Another study evaluated the antitumor efficacy of this compound in combination with anti-PD-1 antibodies in murine models. The treatment resulted in a tumor growth inhibition rate of 77.7%, showcasing the compound's ability to enhance the effects of established immunotherapies .
Research Findings
Recent research highlights several key findings regarding the biological activity of 3-Methylimidazo[1,2-a]pyrazin-8-amine:
- Anticancer Potency: The compound exhibits IC50 values ranging from 100 to 200 nM against various cancer cell lines such as HeLa and MDA-MB-468, indicating strong anticancer potential .
- Mechanistic Insights: The compound's ability to disrupt tubulin polymerization has been linked to cell cycle arrest in the G2/M phase, further supporting its role as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
